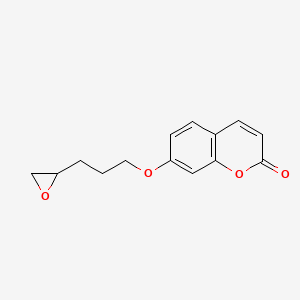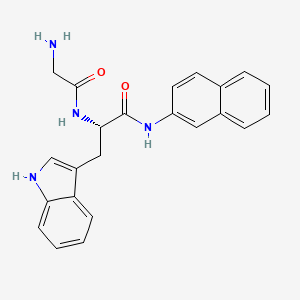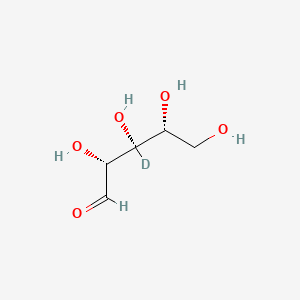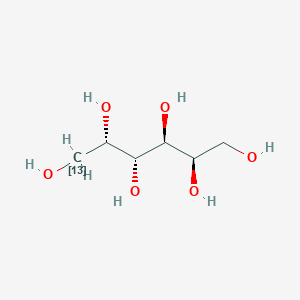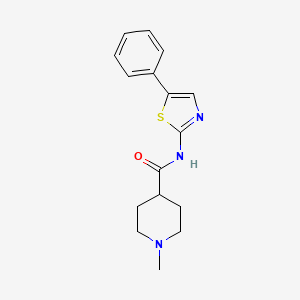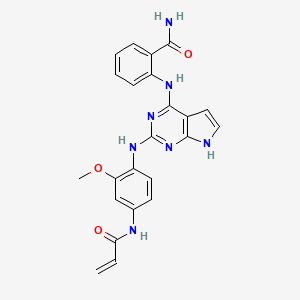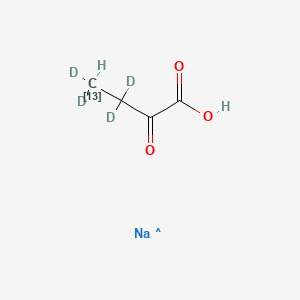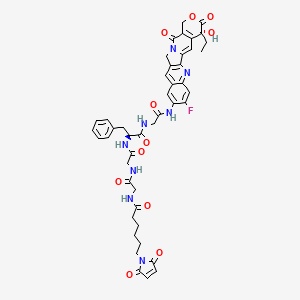
MC-GGFG-AM-(10NH2-11F-Camptothecin)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-GGFG-AM-(10NH2-11F-Camptothecin) is an antibody-drug conjugate. This compound is designed to target cancer cells by binding to the anti-TROp-2 antibody sacituzumab via a hydrolysable pH-sensitive linker. It exhibits significant anti-tumor activity and is primarily used in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-GGFG-AM-(10NH2-11F-Camptothecin) involves the conjugation of the camptothecin derivative to the anti-TROp-2 antibody sacituzumab through a hydrolysable pH-sensitive linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is activated using a bifunctional linker that can react with both the antibody and the camptothecin derivative.
Conjugation: The activated antibody is then conjugated with the camptothecin derivative under controlled pH conditions to ensure the stability of the linker.
Purification: The final product is purified using chromatographic techniques to remove any unreacted components and by-products
Industrial Production Methods
Industrial production of MC-GGFG-AM-(10NH2-11F-Camptothecin) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Activation and Conjugation: Using industrial reactors to handle larger volumes of reactants.
Purification and Quality Control: Employing high-performance liquid chromatography (HPLC) and other purification methods to ensure the purity and consistency of the final product.
Formulation and Packaging: The purified compound is formulated into a suitable dosage form and packaged under sterile conditions
化学反应分析
Types of Reactions
MC-GGFG-AM-(10NH2-11F-Camptothecin) undergoes several types of chemical reactions, including:
Hydrolysis: The pH-sensitive linker can be hydrolyzed under acidic conditions, releasing the active camptothecin derivative.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The camptothecin derivative can participate in substitution reactions, especially with nucleophiles
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic conditions (pH < 5).
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines and thiols are commonly used
Major Products Formed
Hydrolysis: Releases the active camptothecin derivative.
Reduction: Produces reduced forms of the compound.
Substitution: Forms substituted camptothecin derivatives
科学研究应用
MC-GGFG-AM-(10NH2-11F-Camptothecin) has a wide range of scientific research applications, including:
Cancer Research: Used to study the targeting and killing of cancer cells.
Drug Development: Serves as a model compound for developing new antibody-drug conjugates.
Biological Studies: Helps in understanding the mechanisms of antibody-drug conjugates and their interactions with cancer cells.
Medical Research: Investigated for its potential therapeutic applications in treating various types of cancer
作用机制
MC-GGFG-AM-(10NH2-11F-Camptothecin) exerts its effects by binding to the anti-TROp-2 antibody sacituzumab via a hydrolysable pH-sensitive linker. Once bound, the compound is internalized by the cancer cell, where the acidic environment triggers the hydrolysis of the linker, releasing the active camptothecin derivative. The camptothecin derivative then inhibits topoisomerase I, leading to DNA damage and cell death .
相似化合物的比较
Similar Compounds
MC-GGFG-AM-(10Me-11F-Camptothecin): Another camptothecin derivative with a similar mechanism of action but different linker chemistry.
ZW251: An antibody-drug conjugate targeting human GPC3 with a camptothecin derivative.
Uniqueness
MC-GGFG-AM-(10NH2-11F-Camptothecin) is unique due to its specific targeting of the TROp-2 antigen and the use of a hydrolysable pH-sensitive linker, which ensures the selective release of the active drug within the cancer cell .
属性
分子式 |
C45H45FN8O11 |
|---|---|
分子量 |
892.9 g/mol |
IUPAC 名称 |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(19R)-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C45H45FN8O11/c1-2-45(64)29-18-34-41-27(23-54(34)43(62)28(29)24-65-44(45)63)16-26-17-32(30(46)19-31(26)52-41)50-38(58)22-49-42(61)33(15-25-9-5-3-6-10-25)51-37(57)21-48-36(56)20-47-35(55)11-7-4-8-14-53-39(59)12-13-40(53)60/h3,5-6,9-10,12-13,16-19,33,64H,2,4,7-8,11,14-15,20-24H2,1H3,(H,47,55)(H,48,56)(H,49,61)(H,50,58)(H,51,57)/t33-,45+/m0/s1 |
InChI 键 |
GLUCBNJSQUGNCA-OXCVABKISA-N |
手性 SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
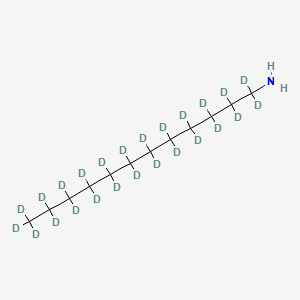
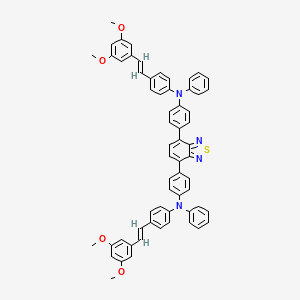
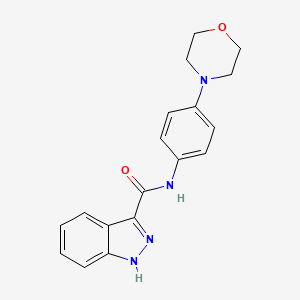
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
